molecular formula C20H22ClNO4S B12139217 N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12139217
M. Wt: 407.9 g/mol
InChI Key: GALXKLKNHFFSLM-UHFFFAOYSA-N
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Description

The compound N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring three distinct moieties:

  • A benzyl group attached to the acetamide nitrogen.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) as the second nitrogen substituent.
  • A 2-(4-chloro-3-methylphenoxy)acetyl backbone.

Notably, the 4-chloro-3-methylphenoxy group is associated with antimicrobial activity in analogs (), and the sulfone moiety may enhance metabolic stability or solubility ().

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C20H22ClNO4S/c1-15-11-18(7-8-19(15)21)26-13-20(23)22(12-16-5-3-2-4-6-16)17-9-10-27(24,25)14-17/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

GALXKLKNHFFSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-(4-Chloro-3-Methylphenoxy)Acetic Acid

The phenoxyacetic acid derivative serves as the acyl component. A nucleophilic aromatic substitution reaction is employed:

  • Reactants : 4-Chloro-3-methylphenol (1.0 eq), chloroacetic acid (1.2 eq), sodium hydroxide (2.5 eq).

  • Conditions : Reflux in aqueous ethanol (70°C, 6–8 h).

  • Mechanism : Deprotonation of the phenol by NaOH facilitates nucleophilic attack on chloroacetic acid, forming the ether bond.

  • Yield : 68–75% after acidification and recrystallization.

Synthesis of N-Benzyl-1,1-Dioxidotetrahydrothiophen-3-Amine

The sulfone-containing amine is synthesized via oxidation and benzylation:

  • Step A : Oxidation of tetrahydrothiophene-3-amine to 1,1-dioxidotetrahydrothiophen-3-amine using hydrogen peroxide (30% w/v, 0°C to RT, 12 h).

  • Step B : Benzylation via reductive amination with benzaldehyde (1.1 eq) and sodium cyanoborohydride (1.5 eq) in methanol (RT, 24 h).

  • Yield : 82% after purification by flash chromatography (silica gel, ethyl acetate/hexane).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A classic method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

  • Reactants : 2-(4-Chloro-3-methylphenoxy)acetic acid (1.0 eq), N-benzyl-1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq).

  • Conditions : DCM or DMF, RT, 12–18 h.

  • Yield : 65–70%.

HATU-Accelerated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances efficiency:

  • Reactants : Same as above, with HATU (1.2 eq) and DIPEA (3.0 eq).

  • Conditions : DMF, 0°C → RT, 4–6 h.

  • Yield : 85–90%.

Acid Chloride Route

For large-scale synthesis:

  • Step A : Convert 2-(4-chloro-3-methylphenoxy)acetic acid to its acid chloride using oxalyl chloride (2.0 eq) and catalytic DMF.

  • Step B : React with the amine in anhydrous THF (0°C → RT, 2 h).

  • Yield : 78%.

Comparative Analysis of Coupling Methods

MethodReagentsSolventTime (h)Yield (%)Purity (%)
EDC/HOBtEDC, HOBt, DIPEADCM1865–7090–92
HATUHATU, DIPEADMF685–9095–97
Acid ChlorideOxalyl chloride, DMFTHF27888–90

Key Findings :

  • HATU achieves superior yields due to enhanced activation of the carboxylic acid.

  • Acid chloride routes favor scalability but require stringent moisture control.

Industrial-Scale Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMAc) improve reagent solubility but complicate purification.

  • Switchable solvents (e.g., 2-MeTHF) enable greener workflows with comparable yields (83%).

Catalytic Innovations

  • Photoredox catalysis (e.g., Eosin Y, 5 mol%) under blue LEDs accelerates coupling steps, reducing reaction times to 3 h.

Purification Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1).

  • Crystallization : Ethanol/water mixtures yield >99% purity.

Challenges and Solutions

Sulfone Stability

  • Issue : Degradation under acidic conditions during benzylation.

  • Solution : Use mild reductive amination (NaBH3CN, pH 7).

Regioselectivity in Ether Formation

  • Issue : Competing O- vs. C-alkylation.

  • Solution : Excess NaOH and controlled temperature (70°C) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chloromethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Structural Analogs with Phenoxyacetamide Backbones

Compounds sharing the 2-(4-chloro-3-methylphenoxy)acetamide core exhibit diverse biological activities. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-(4-chloro-3-methylphenoxy)-N-(4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl)acetamide C₁₈H₁₆ClN₃O₄S₂ 437.92 Thiazole sulfonyl group Not reported (predicted pKa: 7.01)
N-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetamide (3a–e) Variable ~300–350 Aromatic Schiff bases Antimicrobial (MIC: 2.91–4.99 µg/mL)
N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide C₂₆H₂₂ClN₂O₃ 452.92 Indole-chlorobenzoyl group Anti-inflammatory (IC₅₀: ~4.73–4.99 µM)

Key Observations :

  • The thiazole sulfonyl derivative () has a higher molecular weight (~438 Da) due to the bulky sulfonamide group, which may influence membrane permeability.
  • Schiff base analogs () demonstrate broad-spectrum antimicrobial activity, suggesting the phenoxyacetamide scaffold is versatile for drug design.
  • Substitution with indole rings () shifts activity toward anti-inflammatory applications, highlighting the impact of nitrogen heterocycles.

Analogs with the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone-containing tetrahydrothiophene moiety is a recurring feature in medicinal chemistry. Examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₆H₁₉N₃O₄S 349.4 Indole-acetylamino group
N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide C₂₂H₃₁N₅O₃S 445.6 Pyrazole-piperazine hybrid

Key Observations :

  • The sulfone group likely improves metabolic stability by resisting oxidative degradation.

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : The acetamide derivative 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) (). Similar packing patterns may occur in the target compound due to the acetamide backbone.

Biological Activity

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H18ClN2O3S
  • Molecular Weight : 350.84 g/mol

The structure includes a benzyl group, a chloro-substituted phenoxy moiety, and a tetrahydrothiophene ring, which are significant for its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.
  • Anticancer Properties :
    • Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers in cellular models.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested on various cancer cell lines including breast and colon cancer. The findings revealed that it inhibited cell proliferation and induced apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Study 3: Anti-inflammatory Mechanism

A study published in Pharmacology Reports investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a reduction in paw edema and decreased levels of TNF-alpha and IL-6 in serum, demonstrating its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibitionJournal of Medicinal Chemistry
Escherichia coliSignificant inhibitionJournal of Medicinal Chemistry
AnticancerBreast Cancer Cell LineInduced apoptosisCancer Research
Colon Cancer Cell LineInhibited proliferationCancer Research
Anti-inflammatoryMurine ModelReduced paw edemaPharmacology Reports

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Alkylation of substituted phenols with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) to form the phenoxyacetate intermediate.
  • Step 2 : Coupling the intermediate with 1,1-dioxidotetrahydrothiophen-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
  • Step 3 : Benzylation via nucleophilic substitution with benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at reflux conditions .

Q. Optimization strategies :

  • Temperature control (40–80°C) to balance reaction rate and byproduct formation.
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Catalyst screening (e.g., Pd-based catalysts for selective benzylation) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 4-chloro-3-methylphenoxy vs. regioisomers).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 476.12).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column, gradient elution with MeOH/H₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data may arise from:

  • Rotameric equilibria : Dynamic effects in the tetrahydrothiophene ring can split signals. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
  • Impurity interference : Employ preparative HPLC to isolate minor components, followed by tandem MS/MS for structural elucidation .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain colloidal stability .
  • pH adjustment : Test solubility across pH 6.5–7.4 (physiological range) with citrate or phosphate buffers.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at sub-critical micelle concentrations .

Q. How to design experiments to evaluate potential enzyme or receptor interactions?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (kₐₙ, kₒff) .
  • Fluorescence Resonance Energy Transfer (FRET) : Label the compound with a fluorophore (e.g., FITC) and monitor competitive displacement in receptor-binding assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

Q. What methodologies address low yields in the final benzylation step?

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination to improve benzylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
  • Byproduct analysis : Use GC-MS to identify competing pathways (e.g., N-dealkylation) and adjust protecting groups .

Q. How to reconcile discrepancies between computational and experimental LogP values?

  • Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Parameter refinement : Re-optimize atomic charges in molecular dynamics simulations using experimental data as constraints .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

  • Cell-specific metabolism : Perform LC-MS metabolomics to identify differential metabolite profiles (e.g., CYP450 enzyme expression).
  • Membrane permeability : Use Caco-2 monolayers to assess transport efficiency and correlate with IC₅₀ values .

Q. Why do different synthetic batches show variable potency in assays?

  • Crystallinity differences : Analyze batches via X-ray powder diffraction (XRPD) to detect polymorphic forms.
  • Trace metal contamination : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual catalysts (e.g., Pd < 10 ppm) .

Q. How to validate conflicting hypotheses about the compound’s mechanism of action?

  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., kinase X) and re-test activity .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink and identify binding partners via SDS-PAGE/MS .

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